molecular formula C22H21N3O4S3 B3204867 N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1040634-87-4

N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B3204867
CAS No.: 1040634-87-4
M. Wt: 487.6 g/mol
InChI Key: XTZKWJMLUPUUCL-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole ring is further modified at position 3 with a 4-(methylsulfanyl)phenyl group, while the sulfonamide nitrogen is linked to a 4-ethoxyphenyl moiety and a methyl group. The ethoxy and methylsulfanyl substituents likely influence solubility, metabolic stability, and electronic properties .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S3/c1-4-28-17-9-7-16(8-10-17)25(2)32(26,27)19-13-14-31-20(19)22-23-21(24-29-22)15-5-11-18(30-3)12-6-15/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZKWJMLUPUUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20N4O3S2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}_2

This structure includes a thiophene ring, an oxadiazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Antiviral Activity : Recent studies have indicated that thiophene derivatives exhibit antiviral properties by inhibiting viral entry mechanisms. The compound's structural components may interact with viral proteins, preventing their function and replication .
  • Anticancer Properties : Compounds with similar structures have shown promise in anticancer assays. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .
  • Antibacterial and Antifungal Effects : The presence of the sulfonamide group is associated with antibacterial activity. Compounds containing similar moieties have been reported to inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival .

Research Findings

A number of studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral entry
AnticancerInduction of apoptosis
AntibacterialInhibition of bacterial enzymes
AntifungalDisruption of fungal cell wall synthesis

Case Studies

  • Antiviral Efficacy : In a study assessing the efficacy of thiophene derivatives against the Ebola virus, compounds similar to this compound showed significant antiviral activity with low cytotoxicity levels. The effective concentration (EC50) values indicated strong potential for therapeutic use against viral infections .
  • Anticancer Activity : Another investigation evaluated a series of thiophene-based compounds for their anticancer properties in various cancer cell lines. Results demonstrated that certain derivatives could effectively reduce cell viability and induce apoptosis at micromolar concentrations .
  • Antimicrobial Testing : A comprehensive study reported on the antimicrobial properties of sulfonamide derivatives, highlighting that compounds with similar structures exhibited broad-spectrum antibacterial and antifungal activities. The mechanism was linked to enzyme inhibition critical for microbial metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Oxadiazole/Triazole Substituent Sulfonamide/Amide Substituent Key Functional Groups Reference
N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide 4-(Methylsulfanyl)phenyl 4-Ethoxyphenyl, methyl Oxadiazole, sulfonamide, thiophene Target
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-Fluorophenyl 4-Methoxyphenyl, methyl Oxadiazole, sulfonamide, thiophene
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophen-2-yl (triazole) 4-Fluorophenyl, acetamide Triazole, thioether, acetamide
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl (triazole) 4-Methoxybenzylidene Triazole, allylsulfanyl, Schiff base
Key Observations:

Oxadiazole vs. Triazole Cores: The target compound and the analog in use a 1,2,4-oxadiazole ring, whereas others (e.g., ) employ 1,2,4-triazole.

Substituent Electronic Effects: The 4-(methylsulfanyl)phenyl group in the target compound introduces a sulfur atom with moderate electron-donating properties, contrasting with the 4-fluorophenyl group in , which is strongly electron-withdrawing. This difference could alter π-π stacking interactions or metabolic oxidation rates.

Sulfonamide vs. Amide Linkages : The sulfonamide group in the target compound and provides stronger acidity (pKa ~10) compared to the acetamide in , affecting solubility and hydrogen-bonding capacity.

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s oxadiazole ring would show C=N stretching near 1600 cm⁻¹, while sulfonamide S=O vibrations appear at ~1350–1300 cm⁻¹. This contrasts with triazole derivatives (e.g., ), where C=S stretches (if present) occur near 1250 cm⁻¹ . Absence of NH stretches in the target compound’s sulfonamide group (due to N-methylation) distinguishes it from non-methylated analogs .
  • NMR :
    • The 4-ethoxyphenyl group in the target compound would show distinct δ 1.3–1.5 ppm (CH₃ of ethoxy) and δ 4.0–4.2 ppm (OCH₂), whereas the 4-methoxyphenyl analog in exhibits a singlet at δ 3.8 ppm for OCH₃.

Q & A

Q. What in silico approaches prioritize analogs for anticancer screening?

  • Methodological Answer :
  • Pharmacophore filtering : Require sulfonamide and oxadiazole motifs with ClogP ≤3.5.
  • ADMET prediction : Use SwissADME to exclude analogs with poor bioavailability (TPSA >140 Å2^2) or CYP2D6 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

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